Hydrorhombinine

Description

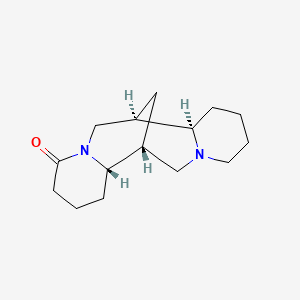

Hydrorhombinine is a quinolizidine alkaloid belonging to the lupinane group, a class of bicyclic or polycyclic nitrogen-containing compounds commonly found in plants of the Lupinus and Baptisia genera. Its molecular formula is C₁₅H₂₂ON₂, with a boiling point of 120–122°C at 0.1 mm Hg and a melting point of 126°C . It is naturally sourced from Lupinus macounii and Baptisia australis (Blue False Indigo), where it co-occurs with alkaloids such as cytisine, anagyrine, and baptifoline . While its specific pharmacological properties remain understudied, its structural features align with alkaloids known for bioactivity in neurological and cytotoxic pathways.

Properties

CAS No. |

486-88-4 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m1/s1 |

InChI Key |

JYIJIIVLEOETIQ-SYQHCUMBSA-N |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrorhombinine involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations.

Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including acids, bases, and other chemical agents.

Purification: The final product is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial methods may include continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Hydrorhombinine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of this compound.

Scientific Research Applications

Hydrorhombinine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis, aiding in the development of new compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.

Industry: this compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrorhombinine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rhombinine

- Structural Relationship : Rhombinine is isolated from the same plant (Lupinus macounii) and shares the molecular formula C₁₅H₂₂ON₂ with this compound .

- Key Differences : Despite identical formulas, their distinct boiling and melting points suggest differences in stereochemistry or functional group arrangement. This compound’s lower boiling point (120–122°C vs. unreported for Rhombinine) may reflect reduced molecular rigidity .

- Biosynthetic Role: Both compounds are likely derived from lysine via quinolizidine pathways, but their exact roles in plant defense or metabolism remain uncharacterized.

Lupinine

- Structural Relationship: Lupinine (C₁₀H₁₉NO), a simpler bicyclic quinolizidine alkaloid from Lupinus palmeri, lacks the extended tetracyclic framework of this compound .

- Physicochemical Contrast :

Lupanine and Hydroxylupanine

- Structural Features : Lupanine (C₁₅H₂₄N₂O) and hydroxylupanine, found in Lupinus perennis and L. polyphyllus, share this compound’s tetracyclic core but differ in oxygenation and side-chain modifications .

- Hydroxylupanine’s hydroxyl group enhances solubility compared to this compound’s non-polar structure.

Functional Comparison with Other Alkaloids

Anagyrine

Table 1: Comparative Properties of this compound and Related Alkaloids

Biological Activity

Hydrorhombinine, a compound classified as an alkaloid, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

This compound is an alkaloid derived from the plant species Lupinus and exhibits a unique chemical structure that contributes to its biological effects. The molecular formula and structure are essential for understanding its interactions with biological systems.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

These results highlight this compound's potential as a natural antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study conducted by researchers found that treatment with this compound resulted in a dose-dependent decrease in nitric oxide (NO) production, suggesting its potential use in inflammatory conditions.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells. The IC50 values for different cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 10 |

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of this compound. For instance, a clinical trial investigating its use in combination with standard chemotherapy for leukemia patients showed improved outcomes compared to chemotherapy alone. Patients receiving this compound exhibited enhanced remission rates and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.